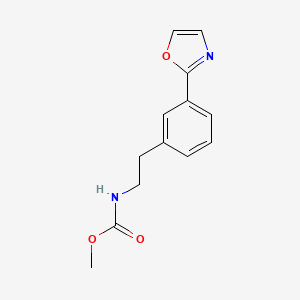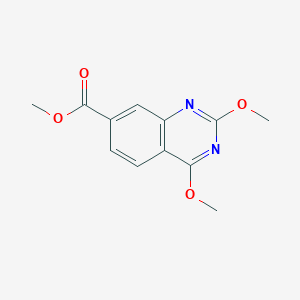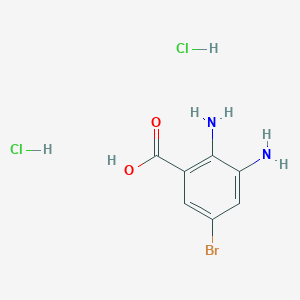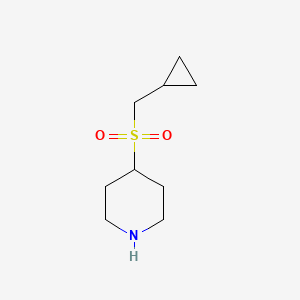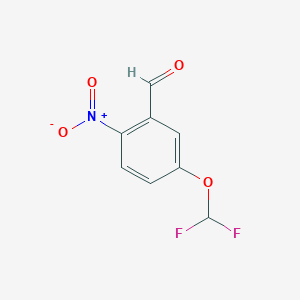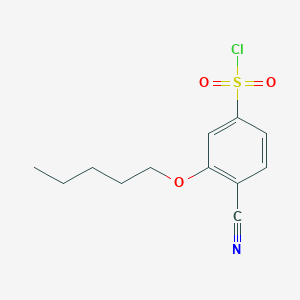
4-Cyano-3-pentyloxybenzenesulfonyl chloride
概要
説明
4-Cyano-3-pentyloxybenzenesulfonyl chloride, also known as CBPC or CBS chloride, is a chemical compound with the molecular formula C12H14ClNO3S and a molecular weight of 287.76 g/mol . It has gained interest in several fields of research and industry due to its unique physical and chemical properties.
科学的研究の応用
Spectroscopic Studies
4-Cyano-3-pentyloxybenzenesulfonyl chloride and its derivatives are present in many biologically active compounds. Spectroscopic studies, such as vibrational spectroscopy, are used to understand their properties. For example, research on 4-Cyano-2-methoxybenzenesulfonyl Chloride, a related compound, highlighted its spectroscopic properties and chemical significance, particularly in sulfonyl chloride derivatives. These studies involve Fourier Transform Infrared (FTIR) spectra and theoretical methods, providing insights into molecular geometry, electron interactions, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).
Chemical Transformations and Synthesis
This compound is used in the synthesis of various chemical compounds. For instance, its derivatives have been utilized in the preparation of heterocyclic compounds and in reactions forming novel amino-pyrazoles. Such compounds have applications in pharmaceuticals and materials science. The use of similar sulfonyl chlorides in reactions with primary or secondary hydroxyl groups, as seen in the study of 4-Fluorobenzenesulfonyl chloride, demonstrates the compound's versatility in chemical transformations (Chang et al., 1992).
Advanced Materials Research
The compound's derivatives play a role in the development of advanced materials. For example, the study of polymer-supported benzenesulfonamides prepared from immobilized primary amines and nitrobenzenesulfonyl chloride showcases applications in solid-phase synthesis. This approach yields diverse privileged scaffolds for potential use in various fields including biotechnology and materials engineering (Fülöpová & Soural, 2015).
Biomedical Applications
Sulfonyl chlorides, including derivatives of this compound, have implications in biomedical applications. Their ability to react with biologicals for covalent attachment to solid supports opens up possibilities in therapeutic applications and bioselective separations. The research on fosyl chloride, a related compound, illustrates this potential in activating hydroxyl groups for the attachment of enzymes and antibodies (Chang et al., 1992).
Environmental Applications
In the field of environmental science, derivatives of this compound are used in advanced oxidation processes. These processes are vital for wastewater treatment, particularly in the degradation of dyes and other pollutants. The study on the effects of chloride ion on dye degradation in a sulfate radical-based oxidation process is an example of such application (Yuan et al., 2011).
生化学分析
Biochemical Properties
4-Cyano-3-pentyloxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. These interactions often involve the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the biomolecules, such as amino groups on proteins or enzymes . This modification can alter the activity, stability, or localization of the target biomolecules, thereby influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can affect their ability to interact with other molecules, thereby altering signal transduction pathways. Additionally, the modification of transcription factors by this compound can lead to changes in gene expression patterns, impacting cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonylated products. This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, the sulfonylation of transcription factors can influence their ability to bind to DNA, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively modify specific proteins or enzymes, leading to targeted biochemical effects. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The sulfonylation of these enzymes can alter their activity, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, the sulfonylation of mitochondrial proteins can affect mitochondrial function and energy production. The localization of this compound is crucial for its activity, as it determines the specific biomolecules that it interacts with .
特性
IUPAC Name |
4-cyano-3-pentoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-2-3-4-7-17-12-8-11(18(13,15)16)6-5-10(12)9-14/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFFHSJRCUVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

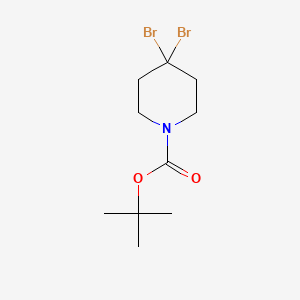
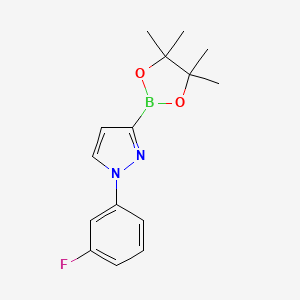
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)
